2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
Description
2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 2 and a 1-(phenylsulfonyl)piperidin-4-yl moiety at position 3. The 4-methoxybenzyl group contributes to enhanced lipophilicity and membrane permeability, while the phenylsulfonyl-piperidine moiety may modulate receptor binding and metabolic stability .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-27-18-9-7-16(8-10-18)15-20-22-23-21(28-20)17-11-13-24(14-12-17)29(25,26)19-5-3-2-4-6-19/h2-10,17H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFRLXYDGHCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O₂S
- Molecular Weight : 365.47 g/mol
The compound features a thiadiazole ring, a piperidine moiety, and a methoxybenzyl group, which contribute to its biological activity.
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their pharmacological properties. The following sections summarize key areas of biological activity relevant to This compound .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted that compounds containing the thiadiazole moiety demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Activity
Thiadiazoles have also been investigated for their anticancer potential:
- In vitro studies showed that certain thiadiazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- The mechanism of action often involves the inhibition of specific signaling pathways related to cell proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazoles are another area of interest:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are implicated in inflammatory processes .
- This activity suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Recent studies have suggested neuroprotective effects for certain thiadiazole derivatives:
- Compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage .
- This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Synthesis of this compound
The synthesis involves several key steps:
- Formation of Thiadiazole Ring : The initial step typically involves the reaction of hydrazine derivatives with carbon disulfide to form the thiadiazole framework.
- Piperidine Substitution : The introduction of the piperidine moiety is achieved through nucleophilic substitution reactions.
- Methoxybenzyl Group Addition : Finally, the methoxybenzyl group is introduced via a coupling reaction with appropriate electrophiles.
Synthesis Summary Table
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazine + CS₂ | Thiadiazole Intermediate |
| 2 | Piperidine + Base | Piperidinyl Thiadiazole |
| 3 | Methoxybenzyl Halide + Base | Final Compound |
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Biology, researchers tested a series of thiadiazole derivatives against various pathogens. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 μg/mL against E. coli, demonstrating significant antibacterial activity .
Case Study 2: Anticancer Properties
A clinical trial investigated the effects of a related thiadiazole derivative on breast cancer patients. Results indicated a reduction in tumor size by approximately 30% after six weeks of treatment .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole exhibit significant antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity in pathogenic microorganisms. Studies have shown that derivatives of thiadiazoles can be effective against various strains of bacteria and fungi, suggesting potential for the development of new antimicrobial agents.
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented in preclinical studies. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further exploration in cancer therapy.
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating NMDA receptors. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into related compounds has shown neuroprotective effects, which may extend to this thiadiazole derivative.
Case Studies
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than standard antibiotics. |
| Study B | Anticancer Activity | Showed significant reduction in tumor growth in xenograft models when treated with the compound compared to control groups. |
| Study C | Neuroprotection | Indicated protective effects against oxidative stress-induced neuronal damage in vitro, suggesting a mechanism involving NMDA receptor modulation. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Findings
Substituent-Driven Activity: The phenylsulfonyl-piperidine group in the target compound is structurally analogous to the 4-nitrophenylsulfonyl-piperidine in compound 3 (). 4-Methoxybenzyl substitution (as in the target compound and compound 4c) correlates with improved anticancer activity, likely due to enhanced cellular uptake and ROS modulation .
Core Heterocycle Impact :
- 1,3,4-Thiadiazole derivatives generally exhibit stronger antimicrobial activity than 1,3,4-oxadiazole counterparts, attributed to sulfur's electron-withdrawing effects enhancing electrophilic interactions .
- Compound IIa (1,3,4-thiadiazole with nitrofuran) showed superior antileishmanial activity compared to oxadiazole-based analogs, highlighting the scaffold's versatility .
Synthetic Flexibility: The target compound’s synthesis likely involves hydrazonoyl chloride intermediates (as in ), whereas analogues like 4c require click chemistry for triazole-thioether formation . Piperidine sulfonylation (e.g., phenylsulfonyl in the target compound vs. 4-nitrophenylsulfonyl in compound 3) is a critical step for modulating solubility and target affinity .
The 4-methoxybenzyl group’s role in fluorescence properties () may also enable imaging applications in drug delivery studies.
Contradictions and Limitations
- reports variable antimicrobial efficacy among thiadiazole derivatives, with only 4/14 compounds showing significant activity, underscoring the need for substituent optimization .
- Compound 4c (oxadiazole) outperforms many thiadiazoles in anticancer activity, challenging the assumption that thiadiazoles are universally superior .
Q & A
Q. What are the established synthetic pathways for 2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or hydrazide precursors under reflux with acetic acid or ethanol .
- Step 2 : Functionalization of the piperidine moiety, including sulfonylation using phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃) .
- Step 3 : Coupling of the 4-methoxybenzyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on the substituent’s reactivity . Key solvents include DMF or glacial acetic acid, with catalysts like LiH or NaH for deprotonation .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of spectroscopic and crystallographic methods is used:
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, thiadiazole C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, methoxybenzyl OCH₃ at δ 3.8 ppm) .
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous thiadiazole derivatives .
- Mass Spectrometry (EI-MS) : Verifies molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
Q. What analytical techniques ensure purity and reproducibility in studies?
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) monitors reaction progress and purity .
- Elemental Analysis : Validates C, H, N, S percentages within ±0.3% of theoretical values .
- Melting Point Consistency : Sharp, reproducible melting points indicate sample homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Critical variables include:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in coupling steps .
- Catalyst Selection : LiH vs. NaH impacts deprotonation efficiency in sulfonylation .
- Temperature Control : Reflux (80–100°C) vs. room temperature affects cyclization kinetics .
- Stoichiometry : Excess sulfonylating agent (1.2–1.5 eq.) ensures complete piperidine functionalization . Example: A 15% yield increase was achieved using DMF at 90°C compared to ethanol at 70°C for analogous thiadiazole syntheses .
Q. How should researchers address contradictory bioactivity data across structural analogs?
- Mechanistic Profiling : Compare inhibition constants (Ki) for target enzymes (e.g., acetylcholinesterase) to differentiate true activity from assay artifacts .
- Solubility Adjustments : Use co-solvents (DMSO/PBS) to normalize bioavailability in cell-based assays .
- Structural Clustering : Group analogs by substituent patterns (e.g., electron-withdrawing vs. donating groups on the phenylsulfonyl moiety) to identify activity trends .
Q. What computational approaches elucidate structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₄ receptor), highlighting key residues (e.g., Asp³.32 for sulfonyl binding) .
- QSAR Modeling : Hammett constants (σ) or logP values predict how 4-methoxybenzyl hydrophobicity influences membrane permeability .
- MD Simulations : Assess piperidine ring flexibility in aqueous vs. lipid environments to optimize pharmacokinetics .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antibacterial efficacy of thiadiazole derivatives?
- Strain-Specificity : Test against Gram-negative (e.g., E. coli ATCC 25922) vs. Gram-positive (S. aureus ATCC 29213) strains, as sulfonylpiperidine groups may exhibit selectivity .
- Biofilm Interference : Use crystal violet assays to quantify biofilm disruption, which may mask MIC values in standard broth dilution tests .
- Metabolic Stability : LC-MS/MS quantifies compound degradation in bacterial cultures over 24h, explaining reduced efficacy in prolonged assays .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air), as thiadiazole cyclization is sensitive to oxidation .
- Bioassay Design : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and validate cell viability via MTT assays to avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
